molecular formula C23H26N2O5 B15285654 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid

Cat. No.: B15285654
M. Wt: 410.5 g/mol
InChI Key: OQDQZWFFGFLZNI-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid (CAS: 82007-05-4), is a derivative of leucine featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. Its molecular formula is C23H26N2O5, with a molecular weight of 410.46 g/mol . The Fmoc group renders the compound base-labile, making it suitable for solid-phase peptide synthesis (SPPS) under mild deprotection conditions (e.g., using piperidine). The 4-methylpentanamido side chain mimics the hydrophobic isobutyl side chain of leucine, enabling its incorporation into peptides to modulate hydrophobicity and steric effects .

Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQZWFFGFLZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Gly-OH typically involves the coupling of Fmoc-protected leucine with glycine. The Fmoc group can be introduced by reacting the amine group of leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-Leu is then coupled with glycine using standard peptide coupling reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) or DIPCDI (N,N’-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods: Industrial production of Fmoc-Leu-Gly-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Leu-Gly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: Removal of the Fmoc group yields the free amine form of the peptide.

    Coupling: Formation of longer peptide chains or complex peptides.

Scientific Research Applications

Chemistry: Fmoc-Leu-Gly-OH is extensively used in the synthesis of peptides and peptidomimetics. It serves as a building block for creating complex peptide sequences in research and drug development .

Biology and Medicine: In biological research, Fmoc-Leu-Gly-OH is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also employed in the development of peptide-based therapeutics and diagnostic tools .

Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .

Mechanism of Action

The mechanism of action of Fmoc-Leu-Gly-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds. The leucine and glycine residues contribute to the structural and functional properties of the resulting peptides .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid (82007-05-4) C23H26N2O5 410.46 Fmoc, branched alkyl (leucine-like), acetic acid
2-[4-(Fmoc-piperazin-1-yl)]acetic acid (180576-05-0) C22H22N2O4 378.43 Fmoc, piperazine ring, acetic acid
4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid C24H21NO4 387.44 Fmoc, benzylamine, acetic acid
(S)-2-((Fmoc-amino)-4-(2-chloro-2,2-difluoroacetamido)butanoic acid (N/A) C23H22ClF2N2O5 494.88 Fmoc, halogenated side chain (difluoroacetamido)
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid (131177-58-7) C22H23NO4 365.43 Fmoc, unsaturated alkyl (4-methylpent-4-enoic acid)

Physicochemical Properties

Solubility and Stability

  • Target Compound (82007-05-4) : The branched 4-methylpentanamido group enhances hydrophobicity, reducing aqueous solubility compared to linear-chain analogs. It is stable under acidic conditions but cleaved by bases (e.g., piperidine) .
  • Fmoc-Piperazinyl Acetic Acid (180576-05-0) : The piperazine ring introduces polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but may reduce stability in prolonged acidic conditions .
  • Fmoc-Benzylamine Acetic Acid (C24H21NO4): The aromatic phenyl group further decreases aqueous solubility, necessitating organic solvents for handling .
  • Halogenated Derivative (C23H22ClF2N2O5) : The electron-withdrawing chloro-difluoroacetamido group increases stability against nucleophilic attack but may complicate purification due to higher molecular weight .

Key Research Findings

  • Synthetic Efficiency: The target compound achieves >95% coupling efficiency in SPPS, comparable to other Fmoc-amino acids, but requires longer reaction times than smaller residues (e.g., glycine) due to steric hindrance .
  • Biological Activity: Peptides incorporating the unsaturated Fmoc-pent-4-enoic acid (131177-58-7) exhibit enhanced membrane permeability but reduced serum stability compared to saturated analogs .

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